Thioctate trometamol

Catalog No.
S1510036
CAS No.
14358-90-8
M.F
C8H14O2S2.C4H11NO3
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioctate trometamol

CAS Number

14358-90-8

Product Name

Thioctate trometamol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid

Molecular Formula

C8H14O2S2.C4H11NO3

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2

InChI Key

CCTREOMTIFSZAU-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes, characterized by nerve damage and pain. Several studies have investigated the use of thioctate trometamol in managing diabetic neuropathy. A 2017 meta-analysis of randomized controlled trials found that thioctate trometamol treatment improved symptoms like pain, burning sensation, and numbness in patients with diabetic neuropathy compared to placebo. However, the authors call for further high-quality studies to confirm these findings [].

Peripheral Neuropathy

Peripheral neuropathy can have various causes, including vitamin deficiencies, infections, and autoimmune diseases. Research suggests that thioctate trometamol might offer some benefits in managing certain types of peripheral neuropathy. A 2018 review article concluded that thioctate trometamol could be a potential treatment option for painful diabetic neuropathy and some other forms of peripheral neuropathy, but more research is needed to determine its effectiveness and optimal dosage [].

Other Applications

Thioctate trometamol is being investigated for its potential role in various other conditions, including:

  • Non-alcoholic fatty liver disease (NAFLD): Some studies suggest that thioctate trometamol might improve liver function in patients with NAFLD, but more research is needed [].
  • Cognitive decline: Studies are exploring the potential of thioctate trometamol in managing cognitive decline and age-related dementia, but the evidence is inconclusive and further research is needed [].

Thioctate trometamol is a compound formed from thioctic acid (also known as alpha-lipoic acid) and trometamol, an organic amine proton acceptor. Its molecular formula is C12H25NO5S2C_{12}H_{25}NO_{5}S_{2} with a molecular weight of approximately 327.461 g/mol . Thioctate trometamol is characterized by its racemic stereochemistry and serves various pharmaceutical and biochemical applications due to its antioxidant properties and ability to modulate glucose metabolism.

, primarily involving its thiol groups. It can undergo oxidation-reduction reactions, where it acts as an antioxidant, neutralizing free radicals and reactive oxygen species. Additionally, the compound can engage in esterification reactions due to the presence of hydroxyl groups, enabling it to form esters with fatty acids or other organic acids .

Thioctate trometamol exhibits significant biological activity, particularly as an antioxidant. It has been shown to enhance glucose metabolism and mitigate oxidative stress, facilitating the restoration of metabolic homeostasis. This compound is also involved in various cellular processes, including the modulation of insulin sensitivity and the protection of neuronal cells from oxidative damage . Moreover, it has interactions with amyloid beta proteins, which are relevant in neurodegenerative diseases such as Alzheimer's disease.

The synthesis of thioctate trometamol typically involves the reaction between thioctic acid and trometamol in a controlled environment to ensure proper formation of the salt. Various methods can be employed, including:

  • Dynamic Covalent Ring-Opening Polymerization: This method utilizes sodium thioctate as a precursor, allowing for precise control over the reaction conditions to yield high-purity thioctate trometamol.
  • Esterification Reactions: Thioctic acid can be esterified with trometamol under acidic conditions to form thioctate trometamol .

Both methods emphasize the importance of solvent choice and reaction conditions in achieving optimal yields.

Thioctate trometamol has diverse applications in medicine and cosmetics:

  • Pharmaceutical Uses: It is utilized for its antioxidant properties in treating metabolic disorders, particularly those related to diabetes and neurodegenerative diseases.
  • Cosmetic Formulations: The compound serves as an emulsifying agent in creams and lotions due to its surfactant properties .
  • Biological Buffers: It acts as a buffer agent in various biochemical assays and formulations.

Studies indicate that thioctate trometamol interacts with several biological targets:

  • Amyloid Beta A4 Protein: The compound modulates the activity of this protein, which is implicated in Alzheimer's disease pathology.
  • Insulin Signaling Pathways: Thioctate trometamol enhances insulin sensitivity through its effects on glucose metabolism, impacting pathways associated with type 2 diabetes .
  • Cellular Protection Mechanisms: It protects neuronal cells from oxidative stress by scavenging free radicals and enhancing mitochondrial function .

Several compounds share similarities with thioctate trometamol in structure or function. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Alpha-Lipoic AcidContains thiol groupsNaturally occurring antioxidant; involved in energy metabolism
TromethamineProton acceptorUsed primarily as a buffering agent; lacks thiol functionality
Acetyl-L-CarnitineInvolved in metabolismPlays a role in fatty acid transport; different mechanism of action
N-AcetylcysteineContains thiol groupsKnown for mucolytic properties; used in respiratory conditions

Thioctate trometamol is unique due to its dual functionality as an antioxidant and a metabolic modulator, distinguishing it from other similar compounds that may focus solely on one aspect of biological activity.

Other CAS

14358-90-8

Wikipedia

Thioctate trometamol

Dates

Modify: 2023-08-15

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